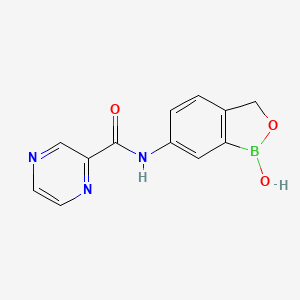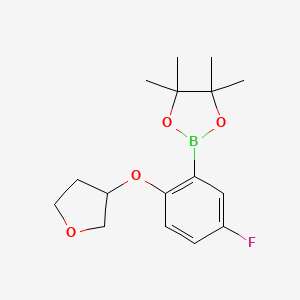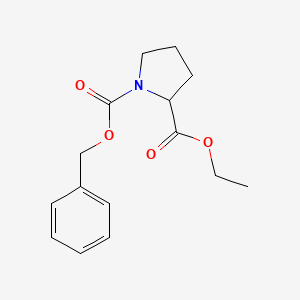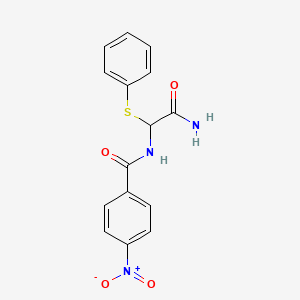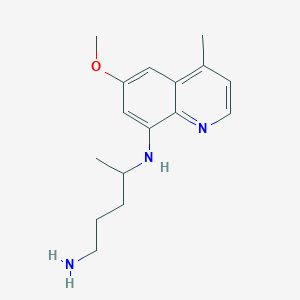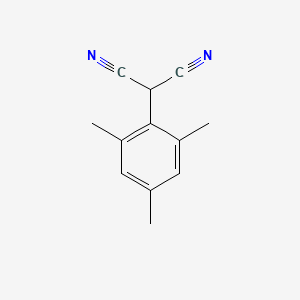
2-(2-Methylprop-1-enyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylprop-1-enyl)benzonitrile: is an organic compound with the molecular formula C11H11N . It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-methylprop-1-enyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylprop-1-enyl)benzonitrile typically involves the reaction of benzonitrile with isobutylene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzonitrile reacts with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of benzonitrile and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Methylprop-1-enyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly employed
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the substituent introduced
Applications De Recherche Scientifique
Chemistry: 2-(2-Methylprop-1-enyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of nitriles .
Medicine: This compound could be investigated for its potential as a precursor in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its unique structure allows for the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-(2-Methylprop-1-enyl)benzonitrile depends on its chemical reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s interaction with biological molecules, such as enzymes and receptors, can influence its biological activity. The exact molecular targets and pathways involved would require further experimental investigation .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-chlorobenzonitrile
- 2-Aminobenzonitrile
- 2-Cyano-1-aminobenzene
- 2-Cyanoaniline
Comparison: 2-(2-Methylprop-1-enyl)benzonitrile is unique due to the presence of the 2-methylprop-1-enyl group, which imparts distinct chemical properties compared to other benzonitrile derivativesFor example, the presence of the alkyl group can affect the compound’s solubility, boiling point, and interaction with other molecules .
Propriétés
Numéro CAS |
918812-05-2 |
|---|---|
Formule moléculaire |
C11H11N |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-(2-methylprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C11H11N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-7H,1-2H3 |
Clé InChI |
LZUCACXYWVPXNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide](/img/structure/B13997285.png)

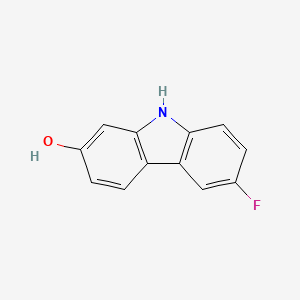
![(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one](/img/structure/B13997313.png)
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)

![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
